molecular formula C17H15N7O2S B2399038 6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide CAS No. 2034446-18-7

6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide

Cat. No.: B2399038
CAS No.: 2034446-18-7
M. Wt: 381.41
InChI Key: SHUJFGFJJKPHOS-UHFFFAOYSA-N
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Description

6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a compound notable for its intricate structure combining elements from various chemical families. These include thiophene, oxadiazole, triazole, and nicotinamide. The compound finds potential use in multiple scientific fields due to its complex molecular configuration.

Scientific Research Applications

6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide holds significant promise in scientific research:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Potential for studying its interactions with biological macromolecules.

  • Medicine: : Exploring its potential as a pharmacologically active agent.

  • Industry: : Use in the development of materials with specific properties, such as conductivity or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves multiple reaction steps:

  • Synthesis of the thiophene-containing intermediate: : This step often involves the formation of a thiophene ring structure through reactions such as halogenation and subsequent cyclization.

  • Formation of the 1,2,4-oxadiazole ring: : Through a cyclization reaction involving suitable precursors.

  • Construction of the 1,2,3-triazole ring: : Achieved via azide-alkyne cycloaddition, commonly referred to as a "click" reaction.

  • Attachment of the nicotinamide group: : This final step typically involves condensation reactions, ensuring the integration of the nicotinamide moiety into the compound.

Industrial Production Methods

Scaling up the synthesis to industrial levels would likely involve optimization of each reaction step to ensure high yields, purity, and cost-effectiveness. Industrial methods would include:

  • Flow chemistry: to enhance reaction efficiency and safety.

  • Batch processing: with carefully controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound is versatile and can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidative reagents may modify the thiophene or nicotinamide groups, potentially leading to new derivatives with varied properties.

  • Reduction: : Reductive conditions could affect multiple parts of the molecule, particularly the triazole and oxadiazole rings.

  • Substitution: : The molecule can participate in substitution reactions where functional groups are replaced or modified.

Common Reagents and Conditions

Reagents such as potassium permanganate (for oxidation), sodium borohydride (for reduction), and nucleophiles/electrophiles (for substitution) are often employed. Reaction conditions vary widely, from room temperature to elevated temperatures, and may require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

Depending on the reaction, major products may include modified versions of the original compound with alterations to the thiophene, oxadiazole, triazole, or nicotinamide groups.

Mechanism of Action

Mechanism by which the Compound Exerts its Effects

The mechanism of action often involves the compound interacting with specific biological targets , such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways Involved

The primary molecular targets could include proteins involved in metabolic pathways or signal transduction pathways . The exact pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared with similar compounds, such as those containing single ring structures (either thiophene or oxadiazole or triazole), 6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide exhibits greater complexity and diversity in reactivity .

List of Similar Compounds

Some similar compounds include:

  • Thiophene derivatives

  • Oxadiazole derivatives

  • Triazole derivatives: Each with unique properties but lacking the multifunctional synergy found in this compound.

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Properties

IUPAC Name

6-methyl-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S/c1-11-2-3-12(8-19-11)16(25)18-5-6-24-9-14(21-23-24)17-20-15(22-26-17)13-4-7-27-10-13/h2-4,7-10H,5-6H2,1H3,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUJFGFJJKPHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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